4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a complex organic compound featuring a thiazepane ring, a sulfonyl group, and methoxyphenyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzenesulfonyl chloride with a suitable thiazepane precursor under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nitration with a mixture of nitric and sulfuric acids, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to sulfides.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in materials science, such as in the development of new polymers or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The sulfonyl group may play a role in binding to enzymes or receptors, while the thiazepane ring could influence the compound’s overall conformation and reactivity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane: Lacks the 1,1-dioxide functionality.
3,4-Dimethoxyphenylsulfonyl chloride: A precursor in the synthesis of the target compound.
7-Phenyl-1,4-thiazepane: A simpler thiazepane derivative without the sulfonyl and methoxyphenyl groups.
Uniqueness
4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and thiazepane moieties makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S2/c1-25-17-9-8-16(14-18(17)26-2)28(23,24)20-11-10-19(27(21,22)13-12-20)15-6-4-3-5-7-15/h3-9,14,19H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKQOFMCLBRWIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.